

Spectroscopic Profile of Ebanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ebanol*

Cat. No.: B1236554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebanol (3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol) is a synthetic fragrance ingredient prized for its rich, warm, and potent sandalwood aroma.^{[1][2]} As a complex secondary alcohol with multiple stereoisomers, a thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research applications. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ebanol**, along with comprehensive experimental protocols for acquiring this information.

Chemical Structure and Properties

- IUPAC Name: 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol^[3]
- CAS Number: 67801-20-1^{[3][4][5]}
- Molecular Formula: C₁₄H₂₄O^{[3][4][5]}
- Molecular Weight: 208.34 g/mol ^{[3][4][5]}
- Description: **Ebanol** is a colorless to pale yellow liquid.^[3] It is a mixture of diastereomers due to multiple chiral centers and a double bond within its structure.^[4]

Spectroscopic Data

Due to the proprietary nature of specific fragrance ingredients, publicly available, experimentally derived spectra for **Ebanol** are limited. The following tables present the expected spectroscopic data based on the known chemical structure of **Ebanol** and established principles of NMR, IR, and MS for its constituent functional groups (secondary alcohol, trisubstituted double bond, and a substituted cyclopentene ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.10 - 5.40	m	2H	Vinylic protons (-CH=CH-)
~3.60 - 4.00	m	1H	Proton on carbon bearing the hydroxyl group (-CHOH)
~2.00 - 2.50	m	1H	Allylic proton adjacent to the double bond and the cyclopentene ring
~1.50 - 2.00	m	2H	Methylene protons on the cyclopentene ring
~1.60	s	3H	Methyl protons on the double bond of the cyclopentene ring
~1.00 - 1.20	d	3H	Methyl protons adjacent to the -CHOH group
~0.80 - 1.00	m	9H	Remaining methyl and methine protons
~1.50 - 2.50	br s	1H	Hydroxyl proton (-OH)

Expected ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~120.0 - 140.0	C	Vinylic carbons (C=C)
~65.0 - 75.0	CH	Carbon bearing the hydroxyl group (C-OH)
~40.0 - 50.0	CH, C	Carbons of the cyclopentene ring
~30.0 - 40.0	CH, CH ₂	Aliphatic carbons in the side chain and ring
~10.0 - 25.0	CH ₃	Methyl carbons

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3600 - 3200	Strong, Broad	O-H stretch	Alcohol
~3040 - 3010	Medium	=C-H stretch	Alkene
~2960 - 2850	Strong	C-H stretch	Alkane
~1670 - 1640	Medium to Weak	C=C stretch	Alkene
~1465	Medium	C-H bend	Alkane
~1375	Medium	C-H bend	Alkane
~1100 - 1000	Strong	C-O stretch	Secondary Alcohol

Mass Spectrometry (MS)

Expected Mass Spectrum Fragmentation

m/z	Interpretation
208	Molecular ion (M^+)
190	$M^+ - H_2O$ (dehydration)
165	$M^+ - C_3H_7$ (loss of isopropyl group)
123	Fragmentation of the cyclopentenyl group
43	$[C_3H_7]^+$ (isopropyl cation)

Experimental Protocols

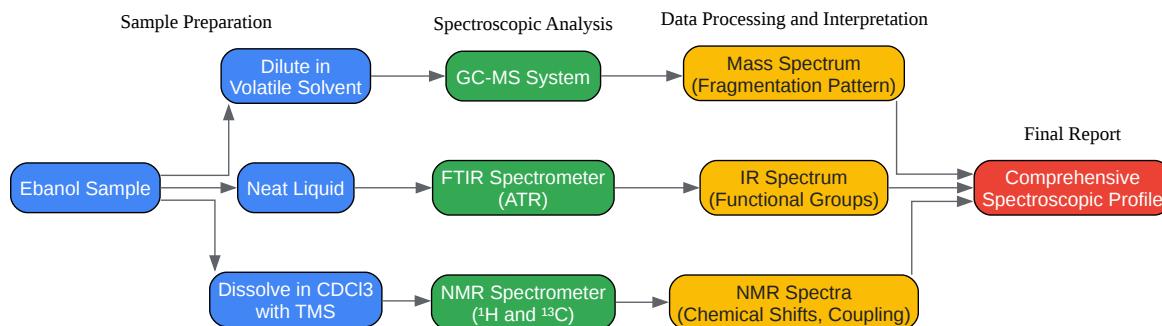
The following are detailed methodologies for obtaining the spectroscopic data for **Ebanol**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Ebanol** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire the spectrum on the same instrument.
- Use a proton-decoupled pulse sequence.
- Typical parameters include a 30-45 degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a single drop of neat (undiluted) **Ebanol** directly onto the crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **Ebanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature around 250 °C.

- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.
- Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Source Temperature: ~230 °C.
 - Quadrupole Temperature: ~150 °C.

Workflow for Spectroscopic Analysis of Ebanol

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Ebanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. scitepress.org [scitepress.org]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ebanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236554#spectroscopic-data-of-ebanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com